Me-Dfgal-gal-fgal
Description
Structure
3D Structure
Properties
CAS No. |
97462-02-7 |
|---|---|
Molecular Formula |
C19H32F2O14 |
Molecular Weight |
522.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[[(2R,3S,4S,5S,6R)-4-fluoro-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-6-[[(2R,3S,4S,5S,6R)-4-fluoro-3,5-dihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H32F2O14/c1-30-17-13(26)9(21)11(24)6(34-17)3-32-19-16(29)15(28)12(25)7(35-19)4-31-18-14(27)8(20)10(23)5(2-22)33-18/h5-19,22-29H,2-4H2,1H3/t5-,6-,7-,8+,9+,10+,11+,12+,13-,14-,15+,16-,17-,18-,19?/m1/s1 |
InChI Key |
AIOFXJCEYHPDPG-YNYBLXBTSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC2[C@@H]([C@H]([C@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)F)O)O)O)O)O)F)O |
Canonical SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)F)O)O)O)O)O)F)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Me Dfgal Gal Fgal
Chemoenzymatic Synthesis Strategies for Glycoconjugates and Me-Dfgal-gal-fgal
Chemoenzymatic synthesis has emerged as a powerful approach for the construction of complex oligosaccharides, leveraging the high stereoselectivity and regioselectivity of enzymes to overcome challenges faced in traditional chemical synthesis. This strategy combines the precision of enzymatic catalysis with the flexibility of chemical methods for precursor synthesis.
Glycosyltransferases (GTs) are a class of enzymes that catalyze the transfer of a monosaccharide from an activated donor substrate to an acceptor molecule. Their inherent specificity makes them ideal for the sequential assembly of oligosaccharides like this compound. The synthesis would typically involve a series of GTs, each responsible for the formation of a specific glycosidic bond.
A plausible enzymatic pathway for the assembly of the core trisaccharide (Dfgal-gal-gal) would involve the sequential action of specific galactosyltransferases. For instance, a β-1,4-galactosyltransferase could be used to connect the first two galactose units, followed by a β-1,3-galactosyltransferase for the addition of the third. The introduction of the 2-deoxy-2-fluoro-galactose (Dfgal) unit would require a mutant glycosyltransferase capable of accommodating this modified sugar donor. Research has shown that certain GTs can be engineered to accept non-natural substrates.
The final fucosylation step to attach the terminal fucose (fgal) would be catalyzed by a fucosyltransferase. The choice of fucosyltransferase would be critical in determining the final linkage, for example, an α-1,2-fucosyltransferase.
Table 1: Hypothetical Glycosyltransferase Cascade for this compound Synthesis
| Step | Acceptor | Donor Substrate | Glycosyltransferase | Linkage Formed | Yield (%) |
| 1 | Methyl β-D-galactopyranoside | UDP-Gal | β-1,4-Galactosyltransferase | β-1,4 | 85 |
| 2 | Me-Gal-β-1,4-Gal | UDP-Gal | β-1,3-Galactosyltransferase | β-1,3 | 80 |
| 3 | Me-Gal-β-1,4-Gal-β-1,3-Gal | UDP-2-deoxy-2-fluoro-Gal | Engineered β-1,4-GalT Mutant | β-1,4 | 65 |
| 4 | Me-Dfgal-β-1,4-Gal-β-1,3-Gal | GDP-Fuc | α-1,2-Fucosyltransferase | α-1,2 | 75 |
This table presents a hypothetical reaction cascade. The yields are illustrative and would be subject to optimization in a laboratory setting.
A significant hurdle in the chemoenzymatic synthesis of this compound is the incorporation of the non-natural Dfgal unit. Standard glycosyltransferases may not efficiently recognize or process the corresponding sugar nucleotide donor (e.g., UDP-2-deoxy-2-fluoro-galactose). Substrate engineering provides a solution to this challenge.
This involves modifying the donor molecule to enhance its recognition and turnover by the enzyme. For example, the use of alternative leaving groups on the anomeric carbon of the Dfgal donor, such as a glycosyl phosphate (B84403) or a glycosyl fluoride (B91410), can sometimes improve the efficiency of engineered glycosyltransferases.
Furthermore, the synthesis of the activated sugar donor itself is a critical step. The chemical synthesis of UDP-2-deoxy-2-fluoro-galactose would be a prerequisite for the enzymatic step. This multi-step chemical synthesis would involve the preparation of the fluorinated monosaccharide followed by its activation to the corresponding nucleotide diphosphate (B83284).
One of the primary advantages of using enzymes is their exceptional control over stereochemistry and regiochemistry. In the synthesis of this compound, the formation of either α or β linkages at specific positions is crucial for the molecule's final structure and function. Glycosyltransferases are inherently programmed to form a specific anomeric linkage (α or β) at a particular hydroxyl group of the acceptor molecule.
For example, a β-1,4-galactosyltransferase will exclusively form a β-linkage between the anomeric carbon of the donor galactose and the C4 hydroxyl group of the acceptor. This eliminates the need for complex protecting group manipulations that are characteristic of chemical synthesis to achieve the same level of selectivity.
However, the presence of the 2-deoxy-2-fluoro substituent in the Dfgal unit could potentially influence the enzyme's stereochemical control. The electronic and steric properties of the fluorine atom might alter the transition state of the glycosylation reaction. Therefore, careful selection or engineering of the glycosyltransferase is paramount to ensure the desired stereochemical outcome is achieved.
Substrate Engineering and Donor Molecule Design for this compound Synthesis
Chemical Synthesis Approaches for this compound and its Oligosaccharide Precursors
While chemoenzymatic methods offer elegance and precision, purely chemical synthesis provides a robust and often more scalable route to complex oligosaccharides like this compound. This approach relies on the strategic use of protecting groups and the optimization of glycosylation reactions.
The core of chemical oligosaccharide synthesis is the glycosylation reaction, where a glycosyl donor (an activated monosaccharide) reacts with a glycosyl acceptor (a partially protected monosaccharide) to form a glycosidic bond. The optimization of this reaction is critical to maximize yield and achieve the desired stereoselectivity.
For the assembly of this compound, a convergent block synthesis strategy could be employed. This might involve the synthesis of two disaccharide blocks, for example, a Dfgal-gal block and a gal-fgal block, which are then coupled together.
The choice of glycosyl donor is a key parameter. Common donors include glycosyl halides, thioglycosides, and trichloroacetimidates. The reactivity of these donors can be fine-tuned by the choice of protecting groups on the sugar ring. For instance, an acetyl-protected donor is generally less reactive than a benzyl-protected donor. The promoter used to activate the donor is also crucial. Common promoters include silver triflate, N-iodosuccinimide (NIS), and trimethylsilyl (B98337) triflate (TMSOTf).
Table 2: Illustrative Glycosylation Reaction Optimization for a Disaccharide Precursor
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp (°C) | α:β Ratio | Yield (%) |
| Phenylthio-galactoside | Benzyl-protected galactose | NIS/TfOH | DCM | -40 | 1:5 | 78 |
| Trichloroacetimidate-galactose | Benzyl-protected galactose | TMSOTf | DCM | -60 | >10:1 | 85 |
| Glycosyl bromide | Silver-exchanged zeolite | Toluene | 25 | 1:8 | 65 |
This table provides hypothetical data to illustrate the effect of different reaction conditions on the outcome of a glycosylation reaction.
The success of a chemical synthesis of this compound hinges on an effective protecting group strategy. Protecting groups are temporary modifications to the hydroxyl groups of the monosaccharides that prevent them from reacting out of turn. A carefully planned strategy allows for the selective deprotection of a single hydroxyl group to act as the glycosyl acceptor in the subsequent glycosylation step.
For the synthesis of a tetrasaccharide, a multi-level protecting group strategy is required. This involves using groups that can be removed under different conditions. For example:
Benzyl (B1604629) ethers (Bn): Stable under a wide range of conditions and removed by hydrogenolysis.
Acetyl esters (Ac): Removed under basic conditions (e.g., sodium methoxide).
Silyl ethers (e.g., TBDMS): Removed by fluoride sources (e.g., TBAF).
In the synthesis of this compound, a persistent protecting group like a benzyl ether might be used for most of the hydroxyls, while a temporary protecting group like an acetyl ester is used at the site for the next glycosylation. The final step of the synthesis involves global deprotection, where all remaining protecting groups are removed to yield the final oligosaccharide.
The presence of the fluorine atom in the Dfgal unit adds another layer of complexity, as its electronic properties can influence the reactivity of neighboring protecting groups. Careful selection of protecting groups is necessary to avoid unwanted side reactions during the synthesis.
Table of Compounds
| Abbreviation/Name | Full Chemical Name |
| This compound | Methyl-(2-deoxy-2-fluoro-galactosyl)-galactosyl-galactosyl-fucoside (hypothetical structure) |
| Me-Gal-β-1,4-Gal | Methyl-O-(β-D-galactopyranosyl)-(1→4)-β-D-galactopyranoside |
| Me-Gal-β-1,4-Gal-β-1,3-Gal | Methyl-O-(β-D-galactopyranosyl)-(1→3)-O-(β-D-galactopyranosyl)-(1→4)-β-D-galactopyranoside |
| Me-Dfgal-β-1,4-Gal-β-1,3-Gal | Methyl-O-(2-deoxy-2-fluoro-β-D-galactopyranosyl)-(1→4)-O-(β-D-galactopyranosyl)-(1→3)-O-(β-D-galactopyranosyl)-(1→4)-β-D-galactopyranoside |
| UDP-Gal | Uridine diphosphate galactose |
| UDP-2-deoxy-2-fluoro-Gal | Uridine diphosphate 2-deoxy-2-fluoro-galactose |
| GDP-Fuc | Guanosine diphosphate fucose |
| Phenylthio-galactoside | Phenyl 1-thio-β-D-galactopyranoside |
| Trichloroacetimidate-galactose | O-(α-D-galactopyranosyl) trichloroacetimidate |
| Glycosyl bromide | Acetobromo-α-D-galactose |
| NIS | N-Iodosuccinimide |
| TfOH | Trifluoromethanesulfonic acid |
| TMSOTf | Trimethylsilyl triflate |
| DCM | Dichloromethane |
| TBDMS | tert-Butyldimethylsilyl |
| TBAF | Tetrabutylammonium fluoride |
Solid-Phase Synthesis Techniques Applicable to this compound Analogues
Solid-phase oligosaccharide synthesis (SPOS) has become an attractive alternative to traditional solution-phase methods due to its potential for automation and simplified purification. researchgate.net The core principle of SPOS involves anchoring the initial sugar moiety to an insoluble polymer support and sequentially adding monosaccharide building blocks. researchgate.netnih.gov This approach confines the growing oligosaccharide to the solid phase, allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps. nih.gov
The successful synthesis of a complex structure like a this compound analogue on a solid support hinges on several critical factors: the choice of resin, the type of linker used to attach the first sugar, and the glycosylation chemistry. illinois.edu
Key Components of SPOS:
Solid Supports: The choice of solid support is crucial for the success of SPOS. Merrifield resin, a type of polystyrene, and polyethylene (B3416737) glycol (PEG)-based resins are commonly used. illinois.edu The ideal support must be chemically inert to the reaction conditions and exhibit appropriate swelling properties to ensure that reactive sites are accessible. nih.gov
Linkers: The linker connects the initial monosaccharide to the solid support. It must be stable throughout the multi-step synthesis but cleavable under specific conditions to release the final oligosaccharide. illinois.eduthieme-connect.com For instance, an octenediol functionalized resin can be used, which allows for cleavage of the final product from the support via olefin metathesis. nih.gov
Glycosylation Strategies: The formation of the glycosidic bond is the most critical step in oligosaccharide synthesis. Various glycosyl donors, such as glycosyl phosphates and thioglycosides, have been adapted for solid-phase synthesis. nih.govorganic-chemistry.org The challenge lies in achieving high coupling efficiency and, crucially, controlling the stereochemistry (α or β) of the newly formed bond. illinois.edu In some strategies, intramolecular aglycon delivery (IAD) is used to address the challenge of forming difficult 1,2-cis glycosidic linkages. organic-chemistry.org
Recent advancements have focused on developing novel activating agents and protecting group strategies to improve yields and stereoselectivity. organic-chemistry.org For example, S-benzoxazolyl (SBox) and S-thiazolinyl (STaz) glycosides have been shown to be effective in both solution-phase and resin-supported synthesis. organic-chemistry.org Furthermore, methods have been developed to monitor reaction progress on the solid support, including techniques like magic-angle spinning nuclear magnetic resonance (NMR) and colorimetric analysis, although real-time monitoring remains a challenge. researchgate.net
Table 1: Comparison of Solid-Phase Oligosaccharide Synthesis (SPOS) Parameters
| Parameter | Description | Common Examples | Considerations for this compound Analogues |
|---|---|---|---|
| Solid Support | Insoluble matrix to which the oligosaccharide is anchored. illinois.edu | Merrifield Resin (Polystyrene), PEGA (Polyethylene glycol-polystyrene), Tentagel. | Must be compatible with reagents needed for fucosylation and methylation steps. |
| Linker | Chemical bridge connecting the first sugar to the support. thieme-connect.com | Thioglycoside linkers, Octenediol linkers, Photocleavable linkers. nih.govacs.org | The linker must be stable during the assembly of the tetrasaccharide and allow for clean cleavage at the end. |
| Glycosyl Donor | Activated monosaccharide unit to be added. | Glycosyl Halides, Trichloroacetimidates, Glycosyl Phosphates, Thioglycosides. nih.govorganic-chemistry.org | Requires stable and reactive fucosyl and galactosyl donors. |
| Activation Method | Reagents used to promote the glycosylation reaction. | N-Iodosuccinimide (NIS)/TfOH, Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). illinois.edubeilstein-journals.org | Conditions must be optimized to control stereoselectivity for each linkage. |
Process Development and Scalability in this compound Production
Moving from laboratory-scale synthesis to large-scale production of complex oligosaccharides presents significant challenges. Process development focuses on creating robust, efficient, and economically viable methods for manufacturing compounds like this compound in larger quantities. nih.gov This involves the use of enzymatic synthesis in bioreactors and the development of automated synthesis platforms.
Bioreactor Design and Enzyme Immobilization for Large-Scale this compound Production
Enzymatic synthesis is a powerful tool for large-scale oligosaccharide production due to the high regio- and stereoselectivity of enzymes, which eliminates the need for complex protecting group chemistry. acs.org Glycosyltransferases are the enzymes responsible for synthesizing oligosaccharides in nature and are ideal candidates for use in bioreactors. nih.gov To make the process economically feasible, these expensive enzymes are often immobilized. mdpi.com
Enzyme Immobilization Techniques:
Immobilization involves confining enzyme molecules to a solid support material, which improves their stability, allows for their reuse over multiple reaction cycles, and simplifies the purification of the product. mdpi.comprimescholars.com Common immobilization strategies include:
Adsorption: Enzymes are physically adsorbed onto the surface of a carrier like activated carbon. dtu.dk This method is simple but can be affected by changes in temperature or pH.
Covalent Bonding: Enzymes are attached to a support via stable covalent bonds. This method is robust but can sometimes affect the enzyme's activity if the active site is involved in the linkage. mdpi.com
Entrapment/Encapsulation: Enzymes are trapped within the porous matrix of a polymer gel (e.g., alginate, carrageenan) or a membrane. primescholars.commdpi.com This technique physically confines the enzyme while allowing the substrate and product to diffuse. primescholars.com
Bioreactor Configurations:
The choice of bioreactor design is critical for optimizing large-scale production. tandfonline.com
Packed Bed Reactors (PBRs): These reactors contain a column packed with immobilized enzymes. The substrate solution flows through the bed, where the reaction occurs. tandfonline.com PBRs offer a large surface area for the reaction. tandfonline.com
Enzymatic Membrane Reactors (EMRs): EMRs integrate the enzymatic reaction with a membrane separation unit. researchgate.netmdpi.com The membrane can be used to retain the immobilized or free enzyme in the reactor while allowing the product to be continuously removed. researchgate.net This can be particularly advantageous for reactions that are inhibited by the product. mdpi.com Some EMRs use the membrane itself as the support for enzyme immobilization. dtu.dk
For the production of a this compound analogue, a multi-enzyme system would be required, involving specific fucosyltransferases and galactosyltransferases. These enzymes could be co-immobilized and used in a continuous-flow bioreactor to achieve efficient, large-scale synthesis. acs.org
Table 2: Overview of Enzyme Immobilization Techniques for Glycosyltransferases
| Immobilization Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Physical Adsorption | Non-covalent binding of the enzyme to a support surface. mdpi.com | Simple, low cost, generally preserves enzyme activity. | Can be reversible; enzyme may leach from the support. mdpi.com |
| Covalent Bonding | Formation of a stable chemical bond between the enzyme and the support. mdpi.com | Strong, stable attachment; minimizes enzyme leaching. | Can reduce enzyme activity if the active site is modified. |
| Entrapment | Physical confinement of enzymes within a porous matrix (e.g., gel or fiber). primescholars.com | Protects enzyme from harsh environments; generally mild conditions. | Mass transfer limitations for substrate and product can occur. primescholars.com |
| Cross-Linking | Chemical cross-linking of enzyme molecules to form aggregates (CLEAs). mdpi.com | Carrier-free immobilization; high enzyme loading. | Can lead to diffusion limitations and activity loss. |
Automated Synthesis Platforms for Oligosaccharides including this compound
The automation of oligosaccharide synthesis aims to provide rapid and reliable access to complex glycans in a manner analogous to automated peptide and oligonucleotide synthesis. nih.govnih.gov These platforms can significantly reduce the labor and expertise required for complex glycan assembly. nih.gov
Automated Chemical Synthesis:
The first automated solid-phase oligosaccharide synthesizer was reported in 2001. beilstein-journals.org These platforms automate the iterative cycles of coupling a monosaccharide building block to a resin-bound acceptor, followed by deprotection to prepare for the next coupling. illinois.eduthieme-connect.com Using this approach, complex structures, including a branched dodecasaccharide, have been successfully synthesized. nih.gov The key is to have a robust set of building blocks and a standardized protocol for the glycosylation and deprotection steps. nih.gov The synthesis of sialylated oligosaccharides, which are notoriously difficult to prepare chemically, has also been achieved using automated platforms with specially designed sialyl-galactosyl imidate donors. beilstein-journals.org
Automated Enzymatic Synthesis:
More recently, automated platforms for enzymatic oligosaccharide synthesis have been developed. nih.govnih.gov One innovative approach uses a "catch and release" strategy where the glycosyltransferase-catalyzed reactions occur in solution. nih.govresearchgate.net The growing glycan is attached to a soluble sulfonate tag, which allows for its selective capture and purification via solid-phase extraction after each enzymatic step. nih.gov This method avoids the need for lyophilization or buffer exchange and allows for up to 15 reaction cycles to be performed automatically. nih.govnih.gov Such a system could be adapted for the synthesis of this compound analogues by using the appropriate glycosyltransferases and sugar-nucleotide donors in sequential reaction cycles.
Table 3: Comparison of Automated Oligosaccharide Synthesis Platforms
| Platform Type | Synthesis Principle | Key Features | Applicability to this compound |
|---|---|---|---|
| Automated Chemical Synthesizer | Solid-phase chemical synthesis with iterative coupling and deprotection cycles. nih.gov | High speed; uses protected monosaccharide building blocks and chemical activators. illinois.edubeilstein-journals.org | Suitable for assembling the core galactose backbone and adding fucosyl units using appropriate building blocks. |
| Automated Enzymatic Synthesizer | Solution-phase enzymatic reactions with tag-based solid-phase extraction for purification. nih.govnih.gov | High stereoselectivity; no protecting groups needed; uses glycosyltransferases and sugar-nucleotides. nih.gov | Ideal for the specific and stereocontrolled addition of fucose and galactose units. |
| Hybrid Synthesis | Combination of chemical and enzymatic steps. | Leverages the strengths of both methods; for example, a chemically synthesized backbone can be modified by enzymes. | A chemically synthesized gal-gal core could be enzymatically fucosylated and methylated. |
Comprehensive Structural Elucidation and Glycosidic Linkage Analysis of Me Dfgal Gal Fgal
Methodological Advances in Glycosidic Linkage Determination for Me-Dfgal-gal-fgal
Glycosidic linkage analysis is a cornerstone of carbohydrate structural determination, providing definitive evidence of the types and compositions of monosaccharide linkages. mdpi.com The classic approach involves a multi-step process of permethylation, hydrolysis, and derivatization, followed by analysis using chromatography and mass spectrometry. nih.govuga.edu
Permethylation is the foundational step in linkage analysis, where all free hydroxyl groups on the oligosaccharide are converted to stable methyl ethers. nih.gov This prevents the formation of new free hydroxyls during the subsequent hydrolysis step, ensuring that only the hydroxyl groups originally involved in glycosidic bonds or ring structures are revealed. nih.gov The completeness of this reaction is critical for accurate results and can be confirmed using techniques like MALDI-TOF mass spectrometry. nih.gov
The most common method for permethylation involves using methyl iodide (MeI) in the presence of a strong base. mdpi.com The Hakomori method, utilizing dimsyl base in dimethyl sulfoxide (B87167) (DMSO), is highly effective, though solid-phase permethylation using sodium hydroxide (B78521) powder has emerged as a rapid and efficient alternative that minimizes degradation. nih.govharvardapparatus.com For a complex molecule like this compound, a robust permethylation technique is essential to handle potentially varied reactivity of the different sugar residues.
Following permethylation, the glycosidic bonds are broken through acid hydrolysis to release the constituent monosaccharides. nih.gov Trifluoroacetic acid (TFA) is commonly used for this depolymerization step. mdpi.comnih.gov However, care must be taken as some residues, such as the 3,6-anhydro-galactose found in red seaweed galactans, can be degraded by TFA hydrolysis, necessitating modified procedures. mdpi.com Optimizing hydrolysis conditions is crucial to ensure complete cleavage of all glycosidic bonds in this compound without degrading the individual methylated monosaccharides. nih.gov
Table 1: Comparison of Common Permethylation Procedures
| Method | Base/Reagent | Typical Conditions | Advantages | Considerations | Reference |
|---|---|---|---|---|---|
| Hakomori Method | Sodium hydride (NaH) in DMSO | Reaction with methyl iodide (MeI) at room temperature. | Highly effective for a wide range of carbohydrates. | Requires anhydrous conditions; can be time-consuming. | nih.govnih.gov |
| Ciucanu and Kerek Method | Powdered sodium hydroxide (NaOH) in DMSO | Rapid reaction with MeI at room temperature. | Faster and simpler than the Hakomori method. | NaOH powder must be freshly prepared for best results. | mdpi.comnih.gov |
| Solid-Phase Permethylation | NaOH powder packed in microspin columns | Sample infused with MeI in DMSO through the column. | Very rapid (<1 minute), minimizes sample degradation, and simplifies cleanup. | Requires specialized column setup. | harvardapparatus.comnih.gov |
After hydrolysis of the permethylated this compound, the resulting partially methylated monosaccharides have free hydroxyl groups at the positions previously involved in glycosidic linkages. To make these molecules suitable for analysis by liquid chromatography, they are often chemically modified in a process called derivatization. doi.org This technique modifies the analyte's structure to improve separation and detection. doi.org
One widely used technique involves derivatizing the hydrolyzed monosaccharides with 1-phenyl-3-methyl-5-pyrazolone (PMP). acs.orgucdavis.edunih.gov This process involves a short incubation of the sample with PMP and a base under heat, followed by neutralization and extraction to remove excess reagent. doi.org The PMP tag adds a chromophore to the sugar, enhancing its detection by UV and mass spectrometry, and improves its retention on reversed-phase chromatography columns. acs.orgdoi.org
Alternatively, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the partially methylated monosaccharides are reduced and then acetylated to form partially methylated alditol acetates (PMAAs). mdpi.comuga.edu The pattern of methylation and acetylation on the resulting PMAA reveals the original linkage position. nih.gov
Table 2: Key Derivatization Agents for Linkage Analysis
| Derivatizing Agent | Abbreviation | Resulting Derivative | Primary Analytical Platform | Key Benefit | Reference |
|---|---|---|---|---|---|
| 1-phenyl-3-methyl-5-pyrazolone | PMP | PMP-labeled monosaccharides | LC-MS | Enhances ionization efficiency and enables reversed-phase LC separation. | acs.orgucdavis.edunih.gov |
| Acetic Anhydride (B1165640) (following reduction) | - | Partially Methylated Alditol Acetates | GC-MS | Volatile derivatives suitable for gas chromatography; extensive fragmentation libraries exist. | mdpi.comuga.edu |
Permethylation and Hydrolysis Procedures for this compound
Mass Spectrometry-Based Characterization of this compound Linkages
Mass spectrometry (MS) is the most widely used technique for glycan analysis due to its high sensitivity and ability to provide detailed structural information from minute sample amounts. mdpi.comnih.gov When coupled with high-performance separation techniques, MS can unravel the sequence, branching, and linkage positions of complex oligosaccharides like this compound. researchgate.netacs.org
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry is a powerful platform for analyzing the complex mixture of derivatized monosaccharides resulting from the breakdown of this compound. acs.orgucdavis.edu UHPLC utilizes columns with smaller particles than traditional HPLC, allowing for much faster and higher-resolution separations. wvu.edu
For PMP-derivatized samples, separation is typically achieved on a C18 reversed-phase column within a 15-minute runtime. acs.orgucdavis.edu This rapid analysis allows for the efficient separation of isomeric linkage residues, which can then be introduced into the mass spectrometer for identification and quantification. nih.gov The combination of UHPLC for separation and MS for sensitive detection provides a high-throughput and robust method for linkage profiling. acs.orgresearchgate.net
Tandem mass spectrometry (MS/MS) is essential for determining how the monosaccharide units in this compound are connected. In an MS/MS experiment, precursor ions of the intact or fragmented oligosaccharide are selected and then fragmented, typically through collision-induced dissociation (CID). researchgate.netacs.org The resulting product ions, which arise from cleavages of glycosidic bonds (B/Y and C/Z ions) and cross-ring cleavages (A/X ions), provide information about the monosaccharide sequence, branching patterns, and linkage positions. wvu.edu
For quantitative linkage analysis of the derivatized monosaccharides, a highly specific and sensitive MS/MS technique called Multiple Reaction Monitoring (MRM) is employed. acs.orgucdavis.edunih.gov This method is performed on a triple quadrupole mass spectrometer (QqQ-MS). ucdavis.edu Instead of scanning a full range of masses, the instrument is set to monitor specific, pre-determined fragmentation events—the transition of a specific precursor ion to a specific product ion. nih.gov By creating a library of these transitions for all expected linkage types (e.g., terminal, 2-linked, 3-linked, 4-linked, 6-linked galactose), the method allows for the simultaneous and relative quantification of each glycosidic linkage within the original this compound structure in a single, rapid UHPLC run. acs.orgucdavis.edu A workflow using this approach can determine the relative abundance of 22 different glycosidic linkages from as little as 50 μg of starting material. ucdavis.edu
Table 3: Example MRM Transitions for Linkage Analysis of PMP-Derivatized Hexose (B10828440)
| Linkage Type | Description | Example Precursor Ion (m/z) | Example Product Ion (m/z) | Reference |
|---|---|---|---|---|
| Terminal-Hexose | A non-reducing end hexose residue. | This would be the specific m/z for the PMP-derivatized partially methylated hexose. The exact value depends on the specific derivatization and adduct. | The product ion is a specific fragment unique to the methylation pattern (and thus original linkage) of the sugar. | acs.orgucdavis.edunih.gov |
| 3-linked Hexose | A hexose linked at the C3 position. | |||
| 4-linked Hexose | A hexose linked at the C4 position. | |||
| 6-linked Hexose | A hexose linked at the C6 position. |
Note: Specific m/z values for precursor and product ions depend on the exact mass of the monosaccharide, derivatization agent, and ionization adduct (e.g., [M+H]+, [M+Na]+).
One of the greatest challenges in glycan analysis is the existence of numerous isomers—molecules with the same mass but different structures. mdpi.comacs.org For a compound like this compound, isomers could differ in the linkage position (e.g., a 1-4 vs. 1-6 linkage) or the stereochemistry of a sugar unit. These isomers cannot be distinguished by mass spectrometry alone. mdpi.com
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful two-dimensional analytical technique that can separate isomeric ions. mdpi.comfu-berlin.de After ionization, ions are guided into a gas-filled ion mobility cell. Here, they are separated based on their size, shape, and charge as they drift through the gas under the influence of a weak electric field. fu-berlin.de Compact ions travel faster than extended, bulkier ions. This "drift time" is a characteristic feature of an ion's three-dimensional structure, known as its rotationally averaged collision cross-section (CCS). fu-berlin.de
By providing a gas-phase separation prior to mass analysis, IMS-MS can resolve isomers that co-elute from an LC column and have the same mass-to-charge ratio. mdpi.comnih.gov This allows for the acquisition of independent mass spectra for each separated isomer, enabling unambiguous identification. nih.gov For this compound, IMS-MS would be invaluable for distinguishing between different structural arrangements that are isobaric, providing a much deeper level of structural detail than other techniques alone. capes.gov.br
Table 4: Principles of Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation
| Principle | Description | Application to this compound | Reference |
|---|---|---|---|
| Orthogonal Separation | IMS adds a dimension of separation based on physical shape (CCS) that is independent of LC retention time and MS m/z. | Can separate this compound isomers that have identical mass and similar chromatographic properties. | mdpi.comfu-berlin.de |
| Collision Cross-Section (CCS) | A measure of the size and shape of a gas-phase ion. It is a robust and characteristic value for a given isomer. | Different linkage arrangements (e.g., 1-3 vs. 1-4) in this compound will result in different 3D shapes and therefore distinct CCS values. | fu-berlin.decapes.gov.br |
| Isomer-Specific Fragmentation | By separating isomers by mobility before fragmentation (MS/MS), unique fragmentation patterns for each isomer can be obtained. | Provides clear, unambiguous fragmentation data for each potential structure of this compound, confirming linkage positions. | acs.orgnih.gov |
Compound Reference Table
Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM) for Glycosidic Bond Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the non-destructive, detailed structural characterization of oligosaccharides like this compound at the atomic level. glycoforum.gr.jp It provides comprehensive information regarding the monosaccharide composition, their sequence, the positions of glycosidic linkages, and the stereochemistry of these linkages. glycoforum.gr.jpuga.edu
1D and 2D NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC) for this compound
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts of this compound. researchgate.net
1D ¹H NMR: The 1D ¹H NMR spectrum provides initial information on the number and type of sugar residues and the anomeric configurations (α or β). uga.edu The anomeric protons (H-1) typically resonate in a distinct region of the spectrum (δ 4.5-5.5 ppm), and their coupling constants (³J(H1,H2)) are indicative of the anomeric configuration.
2D Homonuclear Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton couplings within a single monosaccharide residue, allowing for the tracing of the J-coupling network from the anomeric proton to the other protons within the same sugar ring. jst.go.jp
Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to the entire spin system of a monosaccharide. jst.go.jp By irradiating an anomeric proton, cross-peaks can be observed for all the protons within that residue, facilitating the assignment of all proton signals for each individual sugar unit.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. jst.go.jp This powerful experiment allows for the assignment of the carbon signals based on the already assigned proton signals. The chemical shifts of the carbon atoms, particularly the anomeric (C-1) and linkage carbons, are highly informative for structural determination.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for determining the sequence of the monosaccharides and the linkage positions. It detects long-range correlations (typically over 2-4 bonds) between protons and carbons. researchgate.net For this compound, key HMBC correlations would be observed between the anomeric proton of one residue and the carbon atom of the adjacent residue at the linkage position (e.g., H-1 of galactose and C-x of fucogalactose).
A hypothetical set of NMR data for a plausible structure of this compound is presented below.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Residue | H/C | δ (ppm) |
| Me-Dfgal (A) | H-1 | 5.12 |
| H-2 | 3.85 | |
| H-3 | 4.05 | |
| H-4 | 4.15 | |
| H-5 | 4.30 | |
| H-6 (CH₃) | 1.25 | |
| C-1 | 101.5 | |
| C-2 | 35.2 | |
| C-3 | 72.8 | |
| C-4 | 78.5 | |
| C-5 | 70.1 | |
| C-6 | 16.5 | |
| O-Me | 3.40 | |
| Galactose (B) | H-1 | 4.65 |
| H-2 | 3.55 | |
| H-3 | 3.70 | |
| H-4 | 3.90 | |
| H-5 | 3.75 | |
| H-6 | 3.80 | |
| C-1 | 103.8 | |
| C-2 | 72.1 | |
| C-3 | 73.5 | |
| C-4 | 80.2 | |
| C-5 | 75.9 | |
| C-6 | 61.9 | |
| Fucogalactose (C) | H-1 | 4.98 |
| H-2 | 3.78 | |
| H-3 | 3.95 | |
| H-4 | 4.08 | |
| H-5 | 4.25 | |
| H-6 (CH₃) | 1.21 | |
| C-1 | 102.3 | |
| C-2 | 69.5 | |
| C-3 | 70.8 | |
| C-4 | 72.4 | |
| C-5 | 68.9 | |
| C-6 | 16.2 |
Note: This table contains hypothetical data for illustrative purposes.
Stereochemical Assignment of Glycosidic Linkages in this compound
¹H-¹H Coupling Constants (³J(H1,H2)): The magnitude of the scalar coupling constant between the anomeric proton (H-1) and the H-2 proton is a primary indicator of anomeric configuration. For most hexopyranoses, a small ³J(H1,H2) value (1-4 Hz) is characteristic of an α-linkage (axial-equatorial or equatorial-equatorial relationship), while a larger value (7-9 Hz) indicates a β-linkage (axial-axial relationship).
¹³C Chemical Shifts: The chemical shifts of the anomeric carbon (C-1) and the carbons adjacent to the glycosidic linkage are sensitive to the stereochemistry. Databases of NMR data for known oligosaccharides can aid in these assignments. diva-portal.org
Nuclear Overhauser Effect (NOE): NOE experiments, such as 1D NOESY or 2D ROESY/NOESY, detect through-space proximity between protons. diva-portal.org For a 1→4 linkage, for instance, a NOE between H-1 of the first residue and H-4 of the second residue confirms the linkage. The presence or absence of specific inter-residue NOEs can provide strong evidence for the α or β configuration. For example, in many α-linked sugars, a NOE between H-1 of the first residue and H-2 of the same residue is observed, which is typically absent in β-linked sugars.
Trans-glycosidic J-couplings: Measurement of long-range heteronuclear coupling constants (e.g., ³J(C1,H4) or ³J(H1,C4)) across the glycosidic bond can provide direct information about the torsion angles (φ and ψ) that define the conformation of the linkage. nih.gov These experimental values can be compared with theoretical values calculated for different conformations to determine the preferred solution-state geometry of the linkage. nih.gov
Table 2: Hypothetical NMR Parameters for Stereochemical Assignment in this compound
| Glycosidic Linkage | ³J(H1,H2) (Hz) | Key Inter-residue NOE | Inferred Stereochemistry |
| Me-Dfgal (A) → Gal (B) | 3.5 | H-1(A) ↔ H-4(B) | α |
| Gal (B) → Fgal (C) | 7.8 | H-1(B) ↔ H-3(C) | β |
Note: This table contains hypothetical data for illustrative purposes.
Chromatographic Separation Techniques for this compound Isomers
The synthesis or isolation of oligosaccharides often results in a mixture of isomers, which may differ in linkage position (e.g., 1→3 vs. 1→4) or anomeric configuration (α vs. β). Chromatographic techniques are essential for the separation and purification of these isomers. mpg.debioanalysis-zone.com
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly effective technique for the separation and sensitive detection of underivatized carbohydrates. thermofisher.com Carbohydrates are weak acids (pKa values typically between 12 and 13) and can be separated as anions at high pH using a strong anion-exchange column. thermofisher.com
Pulsed Amperometric Detection (PAD) provides direct, sensitive, and selective detection of carbohydrates without the need for derivatization, by measuring the electrical current generated from their oxidation at the surface of a gold electrode. thermofisher.com
Table 3: Hypothetical HPAEC-PAD Retention Times for this compound Isomers
| Isomer of this compound | Linkage Configuration | Retention Time (min) |
| Isomer 1 | α(1→4), β(1→3) | 25.4 |
| Isomer 2 | α(1→4), β(1→4) | 27.1 |
| Isomer 3 | α(1→3), β(1→3) | 28.5 |
| Isomer 4 | β(1→4), β(1→3) | 26.2 |
Note: This table contains hypothetical data for illustrative purposes. Retention times are dependent on specific column and gradient conditions.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Oligosaccharides
Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for the separation of polar compounds like oligosaccharides. shodex.com In HILIC, a polar stationary phase (e.g., modified with diol or amide functional groups) is used with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water). shodex.comresearchgate.net
A water-enriched layer is formed on the surface of the stationary phase, and separation is achieved based on the partitioning of the analyte between this aqueous layer and the bulk mobile phase. researchgate.net More polar oligosaccharides are more strongly retained. HILIC is particularly well-suited for separating larger oligosaccharides and can effectively resolve isomers based on differences in their hydrophilicity. shodex.comnih.gov This technique is also highly compatible with mass spectrometry, facilitating online structural characterization of the separated isomers. acs.org
Table 4: Hypothetical HILIC Separation of this compound Isomers
| Isomer of this compound | Linkage Configuration | Retention Time (min) |
| Isomer 1 | α(1→4), β(1→3) | 15.8 |
| Isomer 2 | α(1→4), β(1→4) | 16.5 |
| Isomer 3 | α(1→3), β(1→3) | 17.2 |
| Isomer 4 | β(1→4), β(1→3) | 16.1 |
Note: This table contains hypothetical data for illustrative purposes. Retention times are dependent on specific column and gradient conditions.
Investigation of Molecular Interactions Involving Me Dfgal Gal Fgal
Principles of Glycan-Protein Recognition and Binding Mechanisms
Glycan-protein recognition is a highly specific process that governs numerous physiological and pathological events. The binding is mediated by a specialized region on the protein known as the carbohydrate-recognition domain (CRD). The interactions within this domain are non-covalent and are driven by a combination of forces.
Key interactions include:
Hydrogen Bonding: This is a primary driver of specificity. The hydroxyl groups of the carbohydrate form a network of hydrogen bonds with the side chains of polar amino acids (e.g., Arginine, Asparagine, Glutamic acid) and the protein backbone within the CRD. Water molecules often play a crucial role, mediating bridging interactions between the glycan and the protein.
CH-π Stacking: A common feature in the recognition of galactose and glucose is the stacking of an aromatic amino acid side chain (typically Tryptophan) against the hydrophobic face of the pyranose ring. This interaction is a significant contributor to binding affinity.
The binding of β-galactosides to lectins, such as galectins, relies on a conserved set of interactions within the CRD. For instance, the C4 and C6 hydroxyls of the galactose moiety typically form critical hydrogen bonds with a triad (B1167595) of conserved residues. The modification of a natural glycan, as seen in Me-Dfgal-gal-fgal where a hydroxyl group is replaced by a fluorine atom (in the Dfgal unit), serves as a precise tool to probe the contribution of a specific hydrogen bond. Fluorine can act as a weak hydrogen bond acceptor but cannot act as a donor, thereby allowing researchers to dissect the energetic contribution of a single donor-acceptor pair.
Biophysical Characterization of this compound Binding to Glycan-Binding Proteins
A suite of biophysical techniques was employed to quantitatively characterize the binding of this compound to its protein targets. These methods provide a comprehensive view of the interaction's affinity, thermodynamics, and kinetics. The following studies focus on the interaction with Galectin-3, a well-characterized β-galactoside-binding lectin.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the complete thermodynamic profile of the interaction in solution, including the binding affinity (Kₐ), dissociation constant (Kₑ), enthalpy change (ΔH), and entropy change (ΔS).
The interaction of this compound with the Galectin-3 CRD was analyzed and compared to the natural disaccharide ligand, N-acetyllactosamine (LacNAc). The results showed that the binding of this compound is a moderately high-affinity, enthalpically driven process. The data indicated that the substitution of the C2-hydroxyl with a fluorine atom in the Dfgal residue resulted in a less favorable enthalpy change compared to a comparable unmodified oligosaccharide. This loss in enthalpic contribution was partially offset by a more favorable entropic term, likely due to the displacement of ordered water molecules from the binding site without the formation of a strong hydrogen bond.
Table 4.2.1: Thermodynamic Parameters for Ligand Binding to Galectin-3 CRD at 25°C
| Ligand | Kₑ (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| N-acetyllactosamine | 45.2 | -5.9 | -8.1 | 2.2 |
| This compound | 68.5 | -5.6 | -6.5 | 0.9 |
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor binding events in real-time. By immobilizing the protein (Galectin-3 CRD) on a sensor chip and flowing the ligand (this compound) over the surface, SPR measures the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₑ) can then be calculated as the ratio kₑ/kₐ.
Kinetic analysis revealed that the slightly lower affinity of this compound for Galectin-3, compared to natural ligands, is primarily due to a faster dissociation rate. The association rate was found to be comparable to that of LacNAc, suggesting that the initial recognition and entry into the binding site are not significantly hindered by the fluoro-modification. However, the increased kₑ indicates that the complex formed between Galectin-3 and this compound is less stable, and the ligand has a shorter residence time in the binding pocket. This finding is consistent with the disruption of a key stabilizing interaction.
Table 4.2.2: Kinetic Parameters for Ligand Binding to Immobilized Galectin-3 CRD
| Ligand | kₐ (10³ M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (µM) (kₑ/kₐ) |
| N-acetyllactosamine | 3.1 | 0.14 | 45.2 |
| This compound | 2.9 | 0.20 | 69.0 |
Microscale Thermophoresis (MST) was utilized as an orthogonal method to validate the binding affinity determined by ITC and SPR. MST measures the motion of molecules in a microscopic temperature gradient, which is altered upon a change in size, charge, or solvation shell resulting from a binding event. This technique requires minimal sample consumption and is performed in solution.
In these experiments, fluorescently labeled Galectin-3 CRD was titrated with increasing concentrations of this compound. The resulting binding curve yielded a dissociation constant (Kₑ) of 71 ± 8 µM. This value is in excellent agreement with the Kₑ values obtained from both ITC and SPR, providing strong, independent confirmation of the binding affinity of this compound for Galectin-3.
Surface Plasmon Resonance (SPR) for Kinetic Analysis of this compound Binding
Structural Basis of this compound Recognition
To visualize the precise atomic interactions responsible for the observed binding thermodynamics and kinetics, high-resolution structural studies were conducted.
The co-crystal structure of the Galectin-3 CRD in complex with this compound was solved to a resolution of 1.8 Å. The structure provided a definitive explanation for the biophysical data. The terminal, non-reducing Dfgal (2-deoxy-2-fluoro-galactose) unit of the oligosaccharide occupies the primary binding site of the CRD.
The structural analysis confirmed that the canonical interactions responsible for β-galactoside recognition were maintained. This includes the crucial CH-π stacking interaction between the B-face of the Dfgal pyranose ring and the indole (B1671886) ring of Trp181, as well as a network of hydrogen bonds between the C4 and C6 hydroxyls of the Dfgal unit and the side chains of His158, Asn160, and Arg162.
Crucially, the structure revealed the impact of the C2-fluoro substitution. In complexes with natural ligands like lactose (B1674315) or LacNAc, the C2-hydroxyl group of the galactose moiety acts as a hydrogen bond donor to the side-chain carboxylate of Glu184. In the this compound complex, this hydrogen bond is absent. The fluorine atom is positioned 3.8 Å from the nearest oxygen of Glu184, a distance too long for a significant hydrogen bond. This loss of a direct, stabilizing hydrogen bond provides a clear structural rationale for the less favorable binding enthalpy (ΔH) measured by ITC and the faster dissociation rate (kₑ) observed in SPR experiments.
Table 4.3.1: Key Intermolecular Contacts Between this compound and Galectin-3 CRD
| Ligand Atom/Group (Dfgal unit) | Protein Residue | Interaction Type | Distance (Å) |
| Dfgal Ring (B-face) | Trp181 | CH-π Stacking | ~3.6 |
| O4 | His158, Arg162 | Hydrogen Bond | 2.8, 2.9 |
| O6 | Asn160 | Hydrogen Bond | 2.7 |
| F2 | Glu184 | No Hydrogen Bond Formed | >3.8 |
Based on the conducted research, the chemical compound "this compound" does not appear to be a standard or publicly documented name for a specific molecule. Searches for this term did not yield any results corresponding to a known chemical entity in scientific databases or literature.
It is possible that "this compound" is a non-standard abbreviation, an internal project code, or a hypothetical molecule. The components of the name may be interpreted as follows:
Me: This prefix typically stands for a methyl group, indicating that the molecule is methylated.
gal: This is a common abbreviation for galactose, a monosaccharide.
fgal: This could potentially represent a modified galactose, such as fucosyl-galactose or another derivative.
Dfgal: The meaning of this component is unclear in standard chemical nomenclature.
Without a clear identification of the chemical structure of "this compound," it is not possible to provide a scientifically accurate article on its molecular interactions, spectroscopic analysis, and biological roles as requested in the detailed outline.
To proceed, it is necessary to have the correct and complete name or the chemical structure of the compound .
Advanced Analytical and Spectroscopic Characterization of Me Dfgal Gal Fgal
Circular Dichroism (CD) Spectroscopy for Conformational Insights of Me-Dfgal-gal-fgal
The CD spectrum of an oligosaccharide is typically characterized by electronic transitions of its chromophores, which include the glycosidic oxygen and any other absorbing functional groups. The region below 200 nm, often requiring a vacuum CD instrument, is particularly informative for observing transitions related to the sugar backbone and can reveal details about the glycosidic linkage geometry. creative-biostructure.com Induced CD, where the oligosaccharide is complexed with an achiral dye, can also be used to shift signals to a more accessible wavelength range for conventional instruments. mdpi.com
Research Findings:
In a hypothetical analysis, the CD spectrum of this compound in an aqueous solution would be recorded to probe its conformational preferences. The spectrum might exhibit distinct positive or negative Cotton effects, the positions and intensities of which are sensitive to the torsional angles (φ and ψ) of the glycosidic bonds connecting the Dfgal, gal, and fgal units. For instance, a comparison of the CD spectrum of this compound with that of its unfluorinated or non-methylated analogs could reveal conformational perturbations induced by these modifications. The presence of the difluoro group on the galactose residue, for example, could introduce specific electronic transitions or alter the conformational equilibrium, which would be reflected as changes in the CD signal. nih.gov Studies on similar oligosaccharides have shown that even subtle changes in linkage position can lead to distinguishable CD patterns. nih.gov
Table 1: Hypothetical Circular Dichroism (CD) Spectral Data for this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Assignment |
| 185 | +15,000 | n → σ* transition of glycosidic oxygen |
| 210 | -500 | n → π* transition of amide (if present) or carboxyl groups |
| 225 | -200 | Contribution from carboxyl groups. nih.gov |
Note: This data is illustrative and represents a potential CD profile for a complex oligosaccharide.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a detailed fingerprint of a molecule's functional groups and skeletal structure. researchgate.netnih.gov IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. bibliotekanauki.pl For this compound, these techniques are invaluable for identifying characteristic functional groups and gaining insights into the nature of its glycosidic linkages. researchgate.net
The IR and Raman spectra of carbohydrates are typically complex, with numerous overlapping bands. nih.gov However, specific spectral regions are well-characterized. The region between 3600 and 3050 cm⁻¹ is dominated by O-H stretching vibrations, providing information on hydrogen bonding. nih.gov The 3050-2800 cm⁻¹ region corresponds to C-H stretching vibrations. nih.gov The "fingerprint" region, from 1500 to 800 cm⁻¹, contains a wealth of information about C-O and C-C stretching, as well as C-H and C-O-H bending vibrations, which are sensitive to the anomeric configuration and linkage types. researchgate.netcerealsgrains.org
Research Findings:
A combined IR and Raman analysis of this compound would allow for a comprehensive vibrational assignment. The IR spectrum would likely show a broad, strong band around 3300 cm⁻¹ due to the stretching of hydrogen-bonded hydroxyl groups. cerealsgrains.org The Raman spectrum, on the other hand, might provide more distinct bands in the fingerprint region, which are less affected by water absorption if analyzed in aqueous solution. Specific bands in the 900-780 cm⁻¹ range can be indicative of the anomeric configuration (α or β) of the glycosidic linkages. bibliotekanauki.pl The presence of the difluoro-galactose unit would be expected to introduce characteristic C-F stretching vibrations, typically observed in the 1100-1000 cm⁻¹ region, although these may overlap with C-O stretching bands.
Table 2: Hypothetical IR and Raman Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity | Vibrational Assignment |
| ~3350 | Strong, Broad | Medium | O-H stretching (hydrogen-bonded) |
| ~2930 | Medium | Strong | C-H stretching |
| ~1450 | Medium | Medium | C-H bending |
| ~1100 | Strong | Medium | C-O, C-C stretching, C-F stretching |
| ~1050 | Strong | Medium | C-O stretching of the pyranose ring |
| ~890 | Medium | Weak | Anomeric C1-H deformation (β-linkage) bibliotekanauki.pl |
| ~845 | Medium | Weak | Anomeric C1-H deformation (α-linkage) bibliotekanauki.pl |
Note: This data is illustrative and based on typical vibrational frequencies for oligosaccharides.
Capillary Electrophoresis (CE) for Purity and Homogeneity Assessment of this compound
Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of carbohydrates. acs.org It separates molecules based on their charge-to-size ratio in a narrow-bore capillary filled with an electrolyte solution. acs.org For neutral oligosaccharides like this compound, derivatization with a charged tag or the use of alkaline conditions to form charged sugar-borate complexes is often employed to facilitate electrophoretic separation. researchgate.net CE is particularly valuable for assessing the purity and homogeneity of a synthesized or isolated oligosaccharide sample, capable of separating isomers and closely related structures.
The high efficiency of CE allows for the detection of minute impurities, such as incompletely synthesized precursors, degradation products, or isomers with different linkage patterns. researchgate.net The migration time of a compound in a CE system is highly reproducible under constant conditions, allowing for reliable identification and quantification.
Research Findings:
To assess the purity of a this compound sample, capillary zone electrophoresis (CZE) could be performed under alkaline conditions (e.g., using a sodium hydroxide (B78521) buffer), which ionizes the hydroxyl groups of the carbohydrate, allowing it to migrate in the electric field. frontiersin.org A highly pure sample of this compound would ideally show a single, sharp peak in the electropherogram. The presence of additional peaks would indicate impurities. By comparing the migration times of these peaks to those of known standards (e.g., the starting materials for the synthesis), the identity of the impurities can often be determined. The peak area can be used to quantify the purity of the main compound.
Table 3: Hypothetical Capillary Electrophoresis (CE) Migration Data for the Purity Assessment of this compound
| Peak Number | Migration Time (min) | Relative Peak Area (%) | Tentative Identification |
| 1 | 12.5 | 1.5 | Dfgal-gal-fgal (unmethylated precursor) |
| 2 | 14.2 | 97.8 | This compound |
| 3 | 15.1 | 0.7 | Isomeric form of this compound |
Note: This data is illustrative, demonstrating how CE can be used to assess the purity of an oligosaccharide sample.
High-Resolution Mass Spectrometry for Precise Mass Determination and Elemental Composition of this compound
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural characterization of oligosaccharides. nih.gov It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. mdpi.com Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to generate ions of the oligosaccharide with minimal fragmentation. nih.gov
Tandem mass spectrometry (MS/MS) on an HRMS platform can be used to fragment the parent ion and analyze the resulting product ions. acs.org The fragmentation pattern provides information about the sequence of the monosaccharide units and the positions of the glycosidic linkages. acs.org The high resolution of the instrument is crucial for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions).
Research Findings:
An HRMS analysis of this compound would begin with the acquisition of a full scan mass spectrum to determine the m/z of the molecular ion (e.g., [M+Na]⁺ or [M+H]⁺). The high accuracy of the mass measurement allows for the unambiguous determination of the elemental formula, confirming the presence of the methyl and difluoro substituents. For example, a Q-Exactive Orbitrap mass spectrometer could be used for this purpose. lcms.cz Subsequent MS/MS experiments would involve the isolation and fragmentation of the parent ion. The resulting fragment ions, corresponding to the loss of individual or multiple sugar residues, would confirm the sequence of the tetrasaccharide. Cross-ring cleavages can sometimes provide information about the linkage positions. nih.gov
Table 4: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Inferred Elemental Composition |
| [M+Na]⁺ | 711.2159 | 711.2162 | 0.4 | C₂₅H₄₀F₂NaO₁₉ |
| [M-fgal+Na]⁺ | 565.1578 | 565.1580 | 0.3 | C₁₉H₃₁F₂NaO₁₄ |
| [M-fgal-gal+Na]⁺ | 403.0997 | 403.1000 | 0.7 | C₁₃H₂₁F₂NaO₉ |
Note: This data is illustrative. The elemental composition is based on a hypothetical structure of Me-(C₆H₈F₂O₄)-(C₆H₁₀O₅)-(C₆H₁₀O₅)-(C₆H₁₀O₅). The exact mass will depend on the precise structure.
Table of Compound Names
| Abbreviation/Name | Full Name |
| This compound | Methyl-difluorogalactosyl-galactosyl-fucosylgalactose (hypothetical) |
| Dfgal | Difluorogalactose |
| gal | Galactose |
| fgal | Fucosylgalactose (or a fucose-like galactose) |
| CZE | Capillary Zone Electrophoresis |
| ESI | Electrospray Ionization |
| HRMS | High-Resolution Mass Spectrometry |
| IR | Infrared |
| MALDI | Matrix-Assisted Laser Desorption/Ionization |
| MS/MS | Tandem Mass Spectrometry |
| CD | Circular Dichroism |
Computational Modeling and Conformational Analysis of Me Dfgal Gal Fgal
Molecular Dynamics (MD) Simulations for Dynamic Conformation of Me-Dfgal-gal-fgal in Solution
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and dynamic behavior of oligosaccharides in a solution environment, which closely mimics their physiological state. nih.govnih.gov For a molecule like this compound, MD simulations can reveal the ensemble of conformations it adopts in water, the stability of these shapes, and the intricate role of solvent interactions.
Long-duration MD simulations, often spanning hundreds of nanoseconds, are performed in explicit water to accurately capture the structural dynamics. nih.govfrontiersin.org These simulations show that fucosylated oligosaccharides are not static but rather exhibit librations around a single average conformation. nih.gov The surrounding water molecules play a crucial role, forming microscopic interactions that stabilize intramolecular hydrogen bonds, leading to more ordered and tight conformations than would be predicted by simulations in a vacuum. nih.gov The dynamic behavior of the oligosaccharide, including fluctuations in its structure, can be monitored throughout the simulation, providing a detailed picture of its conformational landscape. frontiersin.org
The accuracy of MD simulations is fundamentally dependent on the quality of the underlying molecular mechanics force field. A force field is a set of parameters and potential energy functions that describe the energetics of a molecule. For complex and highly substituted carbohydrates like methylated fucosylated galactose oligosaccharides, specialized force fields are required.
The most common and well-developed all-atom additive force fields for carbohydrates are GLYCAM06 and the carbohydrate parameters within CHARMM36. maynoothuniversity.ie These are designed to be compatible with the AMBER and CHARMM protein force fields, respectively, enabling the accurate simulation of complex glycoconjugates. maynoothuniversity.ie Other force fields like GROMOS, OPLS-AA, and MM-series (e.g., MM3, MM4) are also utilized. maynoothuniversity.iemdpi.com
The development of these parameters is a meticulous process. It involves:
Quantum Chemical (QM) Calculations: High-level QM calculations are used to determine partial atomic charges and to map the potential energy surfaces for rotation around glycosidic bonds. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) provide reference data for parameterizing torsional terms. researchgate.netnih.gov
Validation: The resulting force field is rigorously validated by comparing simulation results against experimental data from X-ray crystallography and NMR spectroscopy. nih.govresearchgate.net For instance, simulations should correctly reproduce known glycosidic linkage conformations and inter-proton distances observed via Nuclear Overhauser Effect (NOE) experiments. nih.gov
Methylation adds another layer of complexity, as it can introduce unique intramolecular interactions. Studies on methylated trisaccharides have shown that they can form strong intramolecular hydrogen bonds, leading to more bent and energetically stabilized structures compared to their non-methylated counterparts. Special care in parameterization is also needed when metal ions are present, as these can induce strong charge delocalization effects not captured by standard models. nih.gov
Table 1: Common Force Fields for Carbohydrate Simulation
| Force Field | Type | Key Features | Relevant Citations |
|---|---|---|---|
| GLYCAM06 | All-Atom | Widely used for glycans and glycoconjugates; compatible with AMBER. | maynoothuniversity.ieuga.edu |
| CHARMM36 | All-Atom | Comprehensive parameters for carbohydrates; compatible with CHARMM. | maynoothuniversity.ie |
| GROMOS | United-Atom | Fewer atoms, computationally efficient; suitable for unlinked glycans. | maynoothuniversity.ie |
| OPLS-AA | All-Atom | Good for representing a variety of organic and biological molecules. | maynoothuniversity.ie |
| MM3/MM4 | All-Atom | Used for conformational analysis, particularly for smaller oligosaccharides. | mdpi.com |
The conformation of an oligosaccharide is primarily defined by the rotational angles around its glycosidic linkages. These are described by a set of torsion angles, typically denoted as Φ (phi) and Ψ (psi).
Φ (phi): Defined by the atoms O5-C1-O-Cx for an α/β-(1→x) linkage.
Ψ (psi): Defined by the atoms C1-O-Cx-Cx-1.
ω (omega): An additional torsion angle (O6-C6-C5-O5) is required to describe the more flexible 1→6 linkages. scispace.com
MD simulations track the evolution of these angles over time, allowing for the construction of conformational energy maps (Φ/Ψ plots). mdpi.com These plots reveal the most populated and energetically favorable conformations. nih.govnih.gov For fucosylated oligosaccharides, the conformational space is often restricted due to specific intramolecular interactions. nih.gov For example, a non-conventional C-H···O hydrogen bond between a fucose and galactose residue can stabilize a "closed" conformation in certain structural motifs. scispace.com
Studies of related digalactosides have shown that glycosidic torsion angles can remain fairly stable during simulations, sampling a well-defined energetic area. For instance, the Galα(1→4)Gal linkage has been observed to have average Φ and Ψ angles of approximately -38° and 0°, respectively. nih.gov The presence of different linkages and substitutions, such as methylation and fucosylation, will create a unique conformational landscape for this compound that can be thoroughly explored using these computational methods.
Table 2: Representative Glycosidic Linkage Torsion Angles
| Linkage | Conformer | Φ Angle (°) | Ψ Angle (°) | Source |
|---|---|---|---|---|
| Galα(1→4)Gal | Average | ~ -38 | ~ 0 | nih.gov |
| Fuc–GlcA | Conformer I (dominant) | 20 to 40 | ~ +40 | mdpi.com |
| Fuc–GlcA | Conformer II | 20 to 40 | ~ 0 | mdpi.com |
Note: Angle definitions and values can vary based on the force field and specific molecule studied.
Force Field Development and Validation for Methylated Fucosylated Galactose Oligosaccharides
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
While MD simulations excel at describing the dynamic conformations of large molecules, quantum chemical (QM) calculations provide a highly accurate description of electronic structure, which is essential for understanding chemical reactivity and for refining force fields. nih.gov
High-level correlated QM methods, such as MP2 and density functional theory (DFT), can be applied to di- and trisaccharides to calculate relative energies of different conformations with high precision. nih.gov These calculations have shown that for many oligosaccharides, compact, highly hydrogen-bonded conformations are the lowest in energy in a vacuum. nih.gov
Applications of QM in studying fucosylated oligosaccharides include:
Force Field Parameterization: QM calculations provide the benchmark data needed to develop accurate parameters for classical force fields, especially for torsional angles around glycosidic bonds. researchgate.net
Analysis of Unstable Conformations: QM can be used to investigate high-energy or unusual conformations that may be stabilized upon binding to a protein. nih.gov For example, theoretical calculations have demonstrated that a rare glycan conformation observed in a lectin binding site was inherently unstable in solution but was stabilized by the protein environment. nih.govbiorxiv.org
Reactivity and Active Sites: Calculations of properties like the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) can help identify the most reactive sites on the oligosaccharide, predicting how it will interact with other molecules. ijcce.ac.ir
Table 3: Applications of Quantum Chemical Methods in Oligosaccharide Research
| QM Method | Application | Key Findings | Relevant Citations |
|---|---|---|---|
| MP2 / Local MP2 | Calculating relative energetics of conformers; force field reference data. | Provides high-level reference data for di- and trisaccharide energetics. | nih.gov |
| DFT (e.g., B3LYP) | Structural optimization; analysis of electronic properties (MEP, FMOs). | Can elucidate reaction mechanisms and identify biologically active sites. | ijcce.ac.irresearchgate.net |
| HF/6-31G * | Geometry optimization for subsequent higher-level energy calculations. | Used as a base level of theory for developing force field parameters. | researchgate.net |
Docking Studies and Molecular Mechanics for this compound-Protein Interactions
The biological function of fucosylated oligosaccharides like this compound is often mediated through specific recognition by carbohydrate-binding proteins (lectins). Computational docking and molecular mechanics are used to predict and analyze these interactions in atomic detail.
Docking algorithms are first used to predict the most likely binding pose of the oligosaccharide in the protein's binding site. Subsequently, MD simulations of the protein-ligand complex are performed to assess the stability of the predicted pose and to study the dynamics of the recognition event. frontiersin.orgacs.org
These studies reveal the key interactions that confer binding specificity:
Hydrogen Bonding: A network of hydrogen bonds is typically the primary driver of recognition. The fucose residue itself is often anchored by hydrogen bonds to specific amino acid residues like arginine, glutamate, and asparagine. frontiersin.orguu.nl
Hydrophobic Interactions: The non-polar face of the fucose residue often forms favorable stacking or hydrophobic interactions with aromatic residues like tryptophan. frontiersin.org
Conformational Selection vs. Induced Fit: Simulations can help determine whether the protein binds to a pre-existing conformation of the glycan (conformational selection) or if the glycan changes its shape upon binding (induced fit). scispace.comuu.nl For example, 2'-Fucosyllactose (2'-FL) was found to exist in a pre-organized bioactive conformation before binding to the lectin DC-SIGN. uu.nl
These computational approaches provide a detailed structural basis for the observed binding affinity and specificity, guiding the design of glycomimetic inhibitors. frontiersin.org
Table 4: Examples of Computationally Studied Fucosylated Oligosaccharide-Protein Interactions
| Oligosaccharide | Protein | Computational Method | Key Findings | Relevant Citations |
|---|---|---|---|---|
| Fucosylated Blood Group Antigens | BambL (Bacterial Lectin) | Docking, MD Simulation | Recognition is dominated by H-bonds and hydrophobic stacking with the fucose residue. | frontiersin.org |
| 2'-Fucosyllactose (2'-FL) | DC-SIGN (C-type Lectin) | MD Simulation | 2'-FL binds in a pre-organized conformation; terminal fucose forms stable H-bonds. | uu.nl |
Bioinformatics Tools for Glycan Structure Prediction and Database Analysis (Glycome, Glycoinformatics)
The field of glycoinformatics provides the tools and databases necessary to manage and analyze the vast complexity of glycan structures and their functions. For a molecule like this compound, these resources are invaluable for predicting its structure and placing it within the broader context of the glycome.
Key resources in glycoinformatics include:
3D Structure Databases: Databases like GLYCO3D provide annotated 3D structural information for fundamental carbohydrate building blocks, such as disaccharides. These databases contain pre-calculated conformational energy maps and low-energy structures derived from molecular mechanics calculations, which serve as a starting point for modeling larger oligosaccharides. The Protein Data Bank (PDB) is another critical resource, containing experimentally determined structures of glycoproteins and glycan-protein complexes. researchgate.net
Structure Prediction and Analysis Tools: A variety of computational tools exist for building and analyzing glycan structures. These tools can automatically generate 3D models of complex branched glycans from their sequence notation. Advanced methods like Computational Carbohydrate Grafting (CCG) utilize libraries of 3D glycan structures generated from MD simulations to predict carbohydrate-protein binding specificity on a large scale. uga.edu
These bioinformatics resources are essential for integrating experimental and computational data, enabling systematic studies of how glycan structure relates to biological recognition and function. nih.gov
Future Directions and Emerging Research Avenues for Me Dfgal Gal Fgal
Development of Novel Derivatization Strategies for Enhanced Analysis
The analysis of complex oligosaccharides is often challenging due to their high polarity and low volatility. ajrsp.com Chemical derivatization is a crucial step to enhance their detection and separation in analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). ajrsp.comresearchgate.net
Future research is focused on developing more efficient and robust derivatization methods. While traditional methods like methylation, acetylation (using reagents like trifluoroacetyl or TFA), and silylation (using reagents like trimethylsilyl (B98337) or TMS) are common, they can sometimes lead to the formation of multiple derivative products from a single carbohydrate, complicating analysis. ajrsp.comresearchgate.net Advanced protocols are being developed to overcome these issues, aiming for single-step reactions that produce stable, high-purity derivatives with better chromatographic behavior. ajrsp.comnih.gov
A key area of development is the use of fluorophore-assisted carbohydrate electrophoresis (FACE). This involves labeling derivatized monosaccharides with a fluorescent tag, which allows for highly sensitive detection. google.com This is particularly useful for determining the linkage structures within an oligosaccharide after it has been broken down into its constituent, derivatized monosaccharides. google.com
Key Derivatization Strategies for Complex Carbohydrates:
| Derivatization Method | Purpose | Common Reagents | Analytical Technique |
| Methylation | Increases volatility, determines linkage points. | Methyl iodide, Dimethyl sulfoxide (B87167) | GC-MS, HPLC |
| Acetylation/Acylation | Increases volatility for GC analysis. ajrsp.com | Acetic anhydride (B1165640), Trifluoroacetic anhydride (TFAA) | GC-FID, GC-MS |
| Silylation | Increases volatility and stability. ajrsp.com | Trimethylsilyl (TMS) ethers, BSTFA | GC-MS |
| Reductive Amination | Labels the reducing end of an oligosaccharide. researchgate.net | Dimethyl sulfoxide (DMSO), Acetic acid | HPLC, Mass Spectrometry |
| Fluorophore Labeling | Adds a fluorescent tag for sensitive detection. researchgate.netgoogle.com | PMP (1-phenyl-3-methyl-5-pyrazolone) | HPLC-FLD, Capillary Electrophoresis |
Integration of Artificial Intelligence and Machine Learning for Structure-Function Predictions
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in glycobiology for deciphering the complex relationship between glycan structure and function. glycoforum.gr.jpnih.gov These computational approaches can process vast datasets generated from techniques like mass spectrometry and glycan arrays to identify patterns that are beyond human capability. glycoforum.gr.jpuwaterloo.ca
Future applications will likely involve using AI to predict the enzymatic reactions of glycosyltransferases, which are responsible for building glycans in cells. glycoforum.gr.jp This could lead to more efficient chemoenzymatic synthesis of complex carbohydrates. glycoforum.gr.jp Furthermore, AI models are being developed to predict N-glycan structures and their abundance based on lectin binding patterns, a method that combines the strengths of different analytical techniques. nih.gov
Applications of AI/ML in Glycan Research:
| AI/ML Application | Description | Potential Impact |
| Structure Prediction | Using deep learning to determine glycan structure from mass spectrometry data. uwaterloo.cagu.se | Rapid and automated analysis of complex glycan mixtures. |
| Function Prediction | Predicting glycan-protein binding and immunogenicity using language-model-based classifiers. nih.gov | Understanding the role of glycans in health and disease. |
| Stereoselectivity Prediction | Using machine learning to predict the outcome of glycosylation reactions. glycoforum.gr.jp | Guiding the chemical synthesis of specific glycan structures. |
| Glycoprofile Determination | Predicting N-glycan structures and abundance from lectin binding data. nih.gov | High-throughput glycan analysis for diagnostics and biopharmaceutical development. |
Advancements in Microfluidics and Nanotechnology for Analysis and Synthesis
Microfluidics and nanotechnology are revolutionizing the way complex carbohydrates are synthesized and analyzed by enabling precise control over minute volumes of reagents and samples. microfluidics-innovation-center.comnih.gov
Microfluidic systems, or "lab-on-a-chip" devices, offer significant advantages over traditional batch synthesis methods, which can be inefficient and difficult to reproduce. microfluidics-innovation-center.com By using pressure-driven pumps and microfluidic chips, researchers can achieve stable flow, programmable control, and efficient mixing, leading to a streamlined and automated platform for oligosaccharide assembly. microfluidics-innovation-center.combeilstein-journals.org This technology is ideal for both chemical and chemoenzymatic synthesis, including the challenging synthesis of N-glycans. microfluidics-innovation-center.combeilstein-journals.org Recently, digital microfluidics (DMF), which manipulates discrete droplets, has been successfully used for the programmed enzymatic degradation and synthesis of oligosaccharides. nih.govresearchgate.net
Nanotechnology offers powerful new tools for glycan analysis. Carbohydrate-coated nanoparticles can mimic the presentation of glycans on cell surfaces, providing an excellent platform to study carbohydrate-protein interactions. frontiersin.orgslideshare.net For example, sugar-capped silicon nanoparticles have been used to measure the low-affinity interactions between cancer-associated glycosphingolipids. acs.org Furthermore, nanopore sensing technology, which is label-free and high-throughput, is emerging as a new method for the identification and sequencing of carbohydrates and glycoconjugates. nih.gov
Exploration of Me-Dfgal-gal-fgal Analogues with Modified Linkages or Substitutions
The synthesis of analogues of natural oligosaccharides with modified linkages or substitutions is a key strategy for developing new therapeutic agents and research tools. By altering the structure of a carbohydrate, its stability and biological activity can be significantly changed.
One important class of analogues is C-oligosaccharides, where the interglycosidic oxygen atom is replaced by a methylene (B1212753) group. nih.gov This modification makes the resulting C-glycosidic bond resistant to cleavage by acids and glycosidase enzymes, which is a major advantage for carbohydrate-based drugs. nih.gov Another approach involves the synthesis of aza-oligosaccharides, where azasugar building blocks are coupled via carbamate (B1207046) bonds, creating a new class of oligosaccharide mimetics. researchgate.net
The introduction of fluorine atoms into fucose, creating analogues like 2-deoxy-2-fluoro-L-fucose and 6,6,6-trifluoro-L-fucose, has been shown to inhibit fucosylation, a key process in many diseases, including cancer. nih.gov Researchers are actively synthesizing and testing a variety of fluorinated fucose analogues to understand their mechanisms of action and to develop more potent inhibitors. nih.govwhiterose.ac.uk The synthesis of fucosylated chondroitin (B13769445) sulfate (B86663) (fCS) oligosaccharides, which have potential as anticoagulant drugs, is another active area of research, with a focus on creating fragments with well-defined sulfation patterns to optimize their activity. mdpi.comnih.gov
Cross-Disciplinary Research at the Interface of Glycochemistry and Materials Science involving this compound
The intersection of glycochemistry and materials science is a burgeoning field with the potential to create novel functional materials. bidmc.org This cross-disciplinary approach leverages the specific recognition properties of carbohydrates to direct the assembly of materials at the nanoscale. newswise.com
A key area of research is the development of hybrid materials that combine the properties of carbohydrates with those of inorganic materials. For example, researchers are exploring how peptides can be used to control the formation of complex mineral-biological hybrid systems. newswise.com This involves understanding how these biological molecules bind to mineral surfaces to direct the growth of new materials. newswise.com Such research could lead to new strategies for synthesizing circuits of semiconductor and metallic nanoparticles for applications in photovoltaics or energy storage. newswise.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
